2-(5-chloro-2-methylphenyl)-4-[(3-chlorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
This compound belongs to the benzothiadiazine trione class, characterized by a fused heterocyclic core (benzothiadiazine) with three ketone groups and sulfonamide-like sulfur oxidation. Its structure includes two distinct aromatic substituents:
- 5-Chloro-2-methylphenyl group: A meta-chloro, ortho-methyl substituted benzene ring at position 2 of the benzothiadiazine core.
- 3-Chlorophenylmethyl group: A benzyl substituent with a meta-chloro group at position 2.
Properties
IUPAC Name |
2-(5-chloro-2-methylphenyl)-4-[(3-chlorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O3S/c1-14-9-10-17(23)12-19(14)25-21(26)24(13-15-5-4-6-16(22)11-15)18-7-2-3-8-20(18)29(25,27)28/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCSIVDRLSIGKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-methylphenyl)-4-[(3-chlorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves multiple steps, including the formation of the benzothiadiazine ring and the introduction of the chlorophenyl groups. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-methylphenyl)-4-[(3-chlorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
2-(5-chloro-2-methylphenyl)-4-[(3-chlorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-methylphenyl)-4-[(3-chlorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzothiadiazine Derivatives
Structural and Substituent Variations
The following table highlights key structural differences between the target compound and its closest analogs from the evidence:
Physicochemical and Pharmacological Insights
Lipophilicity and Solubility
- The 4-methoxyphenyl analog may exhibit improved solubility due to the polar methoxy group, albeit with reduced bioavailability in lipophilic environments.
Steric and Electronic Effects
- The 3,4-dimethylphenyl substituent in introduces steric hindrance, which could impede binding to flat enzymatic pockets but enhance metabolic stability.
- The para-chloro vs. meta-chloro positions on benzyl groups (target vs. ) may alter electronic interactions with target proteins, influencing affinity or selectivity.
Hypothetical Pharmacological Implications
While direct activity data are unavailable, structural analogs suggest:
- Chlorine atoms : Enhance binding to hydrophobic pockets (e.g., in ion channels or proteases).
- Methoxy groups : May modulate electron distribution, affecting interactions with nucleophilic residues.
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis likely follows established routes for benzothiadiazine triones, involving cyclization of sulfonamide precursors with substituted benzaldehydes.
- Data Gaps: No explicit pharmacological or kinetic data were found in the evidence. Further studies are needed to correlate substituent effects with bioactivity.
Biological Activity
The compound 2-(5-chloro-2-methylphenyl)-4-[(3-chlorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine family, which is known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
This compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The IUPAC name indicates the presence of chloro and methyl groups which are significant for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H16Cl2N2O3S |
| Molecular Weight | 433.33 g/mol |
| IUPAC Name | 2-(5-chloro-2-methylphenyl)-4-[(3-chlorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Antimicrobial Properties
Research indicates that benzothiadiazine derivatives exhibit significant antimicrobial activity. The synthesized compound has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent. Studies have reported Minimum Inhibitory Concentration (MIC) values that demonstrate its potency compared to standard antibiotics .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. Further research is required to elucidate the exact mechanisms involved .
Anti-inflammatory Effects
Benzothiadiazine derivatives are also recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in inflammatory diseases .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could bind to specific receptors, altering their activity and leading to therapeutic effects.
- Oxidative Stress Reduction : It may act as an antioxidant, reducing oxidative stress in cells.
Case Studies
Several studies have been conducted to assess the biological efficacy of benzothiadiazine derivatives:
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of several derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition with MIC values lower than those of conventional antibiotics .
- Anticancer Research : In vitro studies on cancer cell lines showed that the compound induces cell cycle arrest and promotes apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
